

# 3-Fluoro-DL-valine reaction optimization parameters

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## Compound Focus: 3-Fluoro-DL-valine

CAS No.: 43163-94-6

Cat. No.: S752006

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## Physical & Chemical Properties

The table below summarizes the key identified properties of **3-Fluoro-DL-valine**, which are fundamental for handling and experiment design [1] [2].

Property	Specification
CAS Number	43163-94-6 [1] [2]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> FNO <sub>2</sub> [1] [2]
Molecular Weight	135.14 g/mol [2]
Quality/Assay	≥99.0% [1]
Physical Form	White powder [1]
Melting Point	~210 °C (decomposes) [1]
Storage	Store at room temperature [2]

## Troubleshooting Guide: Handling & Synthesis

Problem	Possible Cause	Recommendations & Solutions
<b>Low Purity/ Yield in Peptide Coupling</b>	Amino acid epimerization during activation/coupling [3].	Use coupling reagents with low epimerization risk (e.g., DIC) [3]. Add additives like HOAt or HOBt to suppress oxazolone formation [3].
<b>Inhibited Bacterial Growth in Assays</b>	Natural antibacterial activity of 3-Fluoro-DL-valine [2].	Include proper controls. Consider the compound's inherent bioactivity as a potential experimental variable, not just an impurity effect [2].
<b>Difficulty in Purification</b>	Formation of epimerized by-products with nearly identical physical properties [3].	Optimize coupling to minimize epimerization. Use advanced purification techniques (e.g., preparative HPLC) capable of separating stereoisomers [3].

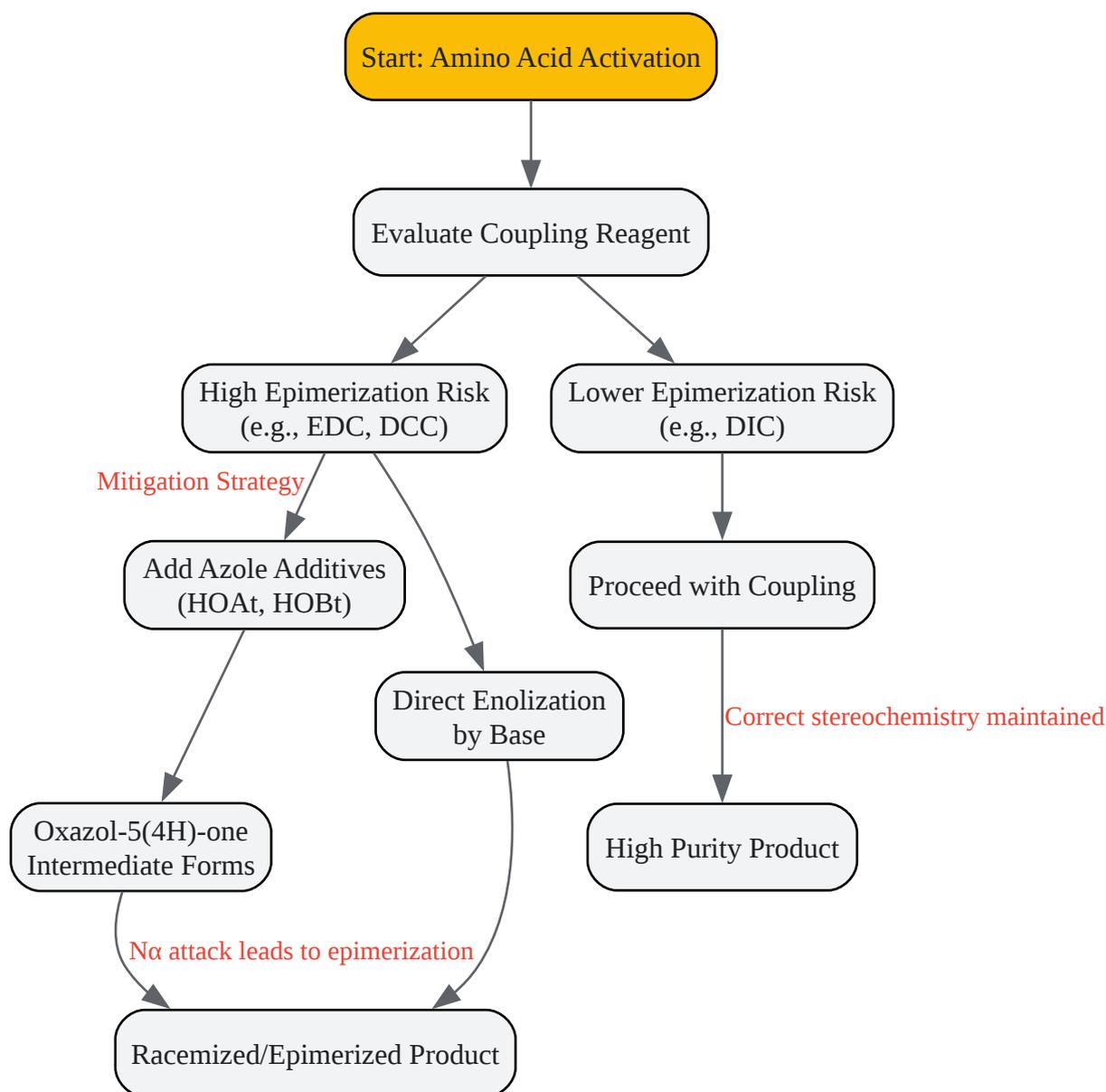
## Experimental Protocols & Best Practices

### Handling and Storage

- **Personal Protective Equipment (PPE):** Wear eyeshields, gloves, and a US N95 respirator during handling [1].
- **Storage:** The product can be stored at room temperature at the site of use [2]. It is classified as a Combustible Solid [1].

### Coupling Reaction to Minimize Epimerization

Epimerization is a major concern during the activation of the carboxylic acid group for peptide bond formation. The following workflow outlines key decision points for minimizing this side reaction [3]:



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The mechanism of epimerization during peptide coupling primarily occurs through two pathways [3]:

- **Path A (Direct Enolization):** A base directly abstracts the acidic alpha-proton ( $H\alpha$ ), creating a planar anion. Re-protonation can occur from either side, leading to a racemic mixture.
- **Path B (Oxazol-5(4H)-one Formation):** Strong activation of the carboxyl group can lead to the formation of an oxazolone intermediate. This ring can be opened by a nucleophilic attack, which may occur in a way that causes epimerization.

## Selection of Coupling Reagents

Data from peptide synthesis studies highlight the importance of reagent choice. The table below compares the epimerization potential of different reagents, which can guide your selection when working with **3-Fluoro-DL-valine** [3]:

Coupling Reagent System	Relative Epimerization Risk	Notes / Context
EDC/HOAt	High (29.8%)	In synthesis of Gly-Phe-Pro-NH <sub>2</sub> [3].
EDC-HCl/HOAt	High (24.1%)	Slight improvement over EDC/HOAt [3].
DIC/HOAt	Low (4.2%)	Significantly suppresses epimerization [3].
DCC (in DCM)	Varies by residue	e.g., 5% for Val, 18% for Phe [3].
EDC (in DCM)	Varies by residue	Higher than DCC; e.g., 22% for Val [3].
DCC-HOBt (in DMF)	Very Low	Effectively suppresses epimerization [3].

## Frequently Asked Questions

### What is the primary application of 3-Fluoro-DL-valine in research?

It is an unnatural amino acid used in peptide synthesis to create novel bioactive peptides and has shown inherent activity in inhibiting the growth of certain bacteria [1] [2].

### Why is the racemic (DL-) form significant?

The "DL" indicates the compound is a mixture of both D- and L-enantiomers. This is crucial because each enantiomer can have different biological activities and interactions within a peptide chain [3]. Using the racemic mix can help explore these differential effects.

## The search results lack specific optimization data. Where can I find more information?

- **Supplier Documentation:** Always check the **Certificate of Analysis (COA)** provided by the vendor (e.g., Sigma-Aldrich) for batch-specific data [1].
- **Specialized Literature:** Search for scientific papers on the use of 3-fluoro-valine or similar halogenated amino acids in peptide synthesis.
- **Analytical Characterization:** Use techniques like chiral HPLC to monitor and quantify epimerization in your reactions directly.

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## References

1. 3-Fluoro- DL -valine = 99.0 43163-94-6 [sigmaaldrich.com]
2. 3-Fluoro-DL-valine (3-Fluorovaline) | Bacterial Inhibitor [medchemexpress.com]
3. Epimerisation in Peptide Synthesis - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

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